molecular formula C14H9Br2N3S B13834286 Fluoren-9-one, 2,7-dibromo-, thiosemicarbazone CAS No. 42134-91-8

Fluoren-9-one, 2,7-dibromo-, thiosemicarbazone

Cat. No.: B13834286
CAS No.: 42134-91-8
M. Wt: 411.1 g/mol
InChI Key: UEANXDHFIYOFTD-UHFFFAOYSA-N
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Description

2,7-Dibromo-9H-fluoren-9-one thiosemicarbazone is a chemical compound derived from 2,7-Dibromo-9H-fluoren-9-one and thiosemicarbazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9H-fluoren-9-one thiosemicarbazone typically involves the reaction of 2,7-Dibromo-9H-fluoren-9-one with thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the thiosemicarbazone derivative.

Industrial Production Methods

While specific industrial production methods for 2,7-Dibromo-9H-fluoren-9-one thiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9H-fluoren-9-one thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted fluorenone derivatives.

Scientific Research Applications

2,7-Dibromo-9H-fluoren-9-one thiosemicarbazone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

    Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

    Industry: It is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9H-fluoren-9-one thiosemicarbazone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromo-9H-fluoren-9-one
  • Thiosemicarbazide
  • 2,7-Dibromo-9,9-dimethyl-9H-fluorene
  • 9-Fluorenone

Uniqueness

2,7-Dibromo-9H-fluoren-9-one thiosemicarbazone is unique due to its combined structural features of both 2,7-Dibromo-9H-fluoren-9-one and thiosemicarbazide. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

42134-91-8

Molecular Formula

C14H9Br2N3S

Molecular Weight

411.1 g/mol

IUPAC Name

[(2,7-dibromofluoren-9-ylidene)amino]thiourea

InChI

InChI=1S/C14H9Br2N3S/c15-7-1-3-9-10-4-2-8(16)6-12(10)13(11(9)5-7)18-19-14(17)20/h1-6H,(H3,17,19,20)

InChI Key

UEANXDHFIYOFTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NNC(=S)N)C3=C2C=CC(=C3)Br

Origin of Product

United States

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